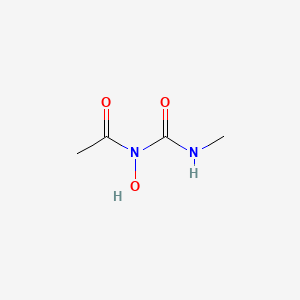
glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amino acids. It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl group and a 1-methylethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with 2-chloroethanol and isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in a suitable solvent, such as water or ethanol.
- 2-chloroethanol is added to the solution, followed by the addition of isopropylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and metabolic conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity, receptor binding, or signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent compound, which lacks the 2-hydroxyethyl and 1-methylethyl substitutions.
N-(2-hydroxyethyl)glycine: A derivative with only the 2-hydroxyethyl substitution.
N-(1-methylethyl)glycine: A derivative with only the 1-methylethyl substitution.
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is unique due to the presence of both the 2-hydroxyethyl and 1-methylethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups enhances its reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
113580-14-6 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2)8(3-4-9)5-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
BTLNCQWPNAIRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


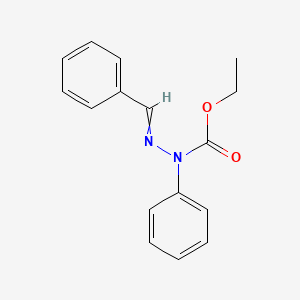
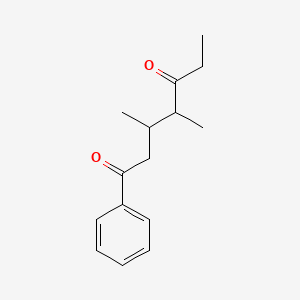

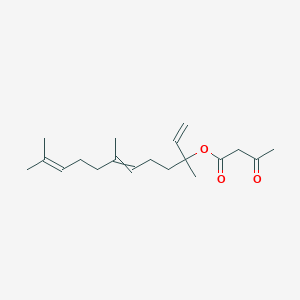
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
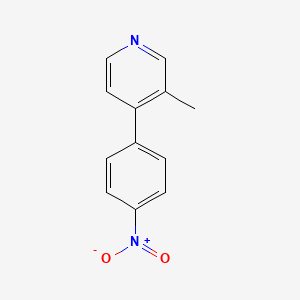
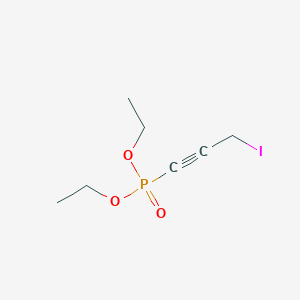
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
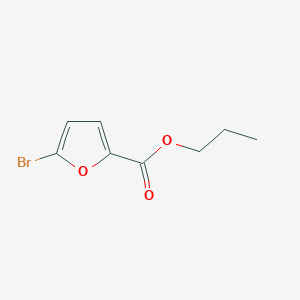
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
